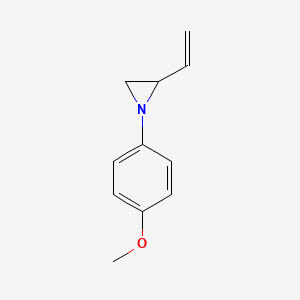

1-(4-Methoxyphenyl)-2-vinylaziridine

Description

Structure

3D Structure

Properties

CAS No. |

620622-25-5 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-ethenyl-1-(4-methoxyphenyl)aziridine |

InChI |

InChI=1S/C11H13NO/c1-3-9-8-12(9)10-4-6-11(13-2)7-5-10/h3-7,9H,1,8H2,2H3 |

InChI Key |

VGKKATSGPOGPPS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC2C=C |

Origin of Product |

United States |

Chemical and Physical Properties of 1 4 Methoxyphenyl 2 Vinylaziridine

The specific chemical and physical properties of 1-(4-Methoxyphenyl)-2-vinylaziridine are not extensively detailed in publicly available literature. However, based on its constituent parts—the 1-(4-methoxyphenyl) group and the 2-vinylaziridine (B1254788) ring—we can infer some of its characteristics. The presence of the methoxyphenyl group suggests it is likely a solid at room temperature and soluble in common organic solvents.

| Property | Value |

| Molecular Formula | C11H13NO |

| Molecular Weight | 175.23 g/mol |

Note: This data is calculated based on the chemical structure.

Spectroscopic data for the closely related compound 1-(4'-methoxyphenyl)-aziridine reveals key signals that would be expected to be similar for the vinyl derivative. For instance, the infrared (IR) spectrum shows a characteristic C-N vibration around 1376 cm⁻¹, a C=C bond stretch for the aromatic ring at 1614 cm⁻¹, and a C-O stretch at 1169 cm⁻¹. researchgate.net The mass spectrum of this related compound shows a molecular ion peak and fragmentation patterns corresponding to the loss of methyl and ethylene (B1197577) groups. researchgate.net

Synthesis and Manufacturing

Another prevalent method for forming the aziridine (B145994) ring is through the cyclization of vicinal amino alcohols. organic-chemistry.org This process, however, can be challenging for vinylaziridines due to their sensitivity to acidic conditions. organic-chemistry.org

The synthesis of the precursor, 4-methoxyphenylhydrazine, can be accomplished by reacting p-anisidine (B42471) with sodium nitrite (B80452) and hydrochloric acid, followed by reduction with tin(II) chloride. chemicalbook.com

Synthetic Utility and Applications in Complex Molecule Synthesis

Aziridines as Building Blocks for Nitrogen-Containing Heterocycles

Aziridines, in general, are highly sought-after precursors for a vast array of nitrogenous compounds due to the inherent ring strain that facilitates regioselective and stereoselective ring-opening reactions. nih.gov The presence of the vinyl group in 1-(4-methoxyphenyl)-2-vinylaziridine provides an additional site for chemical modification, expanding its synthetic potential.

The ring-opening of this compound with various nucleophiles provides a direct route to highly functionalized amines. For instance, reaction with organometallic reagents or other carbon nucleophiles can lead to the formation of new carbon-carbon bonds, yielding complex amine structures. While direct examples for this specific aziridine (B145994) are not extensively documented in the provided results, the general reactivity pattern of vinyl aziridines supports this application.

Furthermore, the aziridine ring can be considered a masked amino acid. Through oxidative cleavage of the vinyl group and subsequent manipulation of the aziridine ring, it is conceivable to synthesize non-proteinogenic amino acid derivatives. The synthesis of specialized amino acids, such as azido (B1232118) amino acids for use in peptide synthesis and native chemical ligation, highlights the demand for novel precursors. metu.edu.tr

A summary of potential transformations is presented in the table below:

| Starting Material | Reagent/Reaction Type | Product Class | Potential Significance |

| This compound | Organocuprates | Allylic amines | Building blocks for pharmaceuticals and agrochemicals |

| This compound | Ozonolysis followed by oxidation | β-amino acids | Components of peptides and peptidomimetics |

| This compound | Ring-opening with nitrogen nucleophiles | 1,2-diamines | Ligands for metal catalysts and precursors to heterocycles |

This table represents potential synthetic transformations based on the general reactivity of vinyl aziridines.

The vinyl group of this compound can act as a dienophile or a Michael acceptor, participating in cycloaddition and conjugate addition reactions to construct more elaborate heterocyclic systems. For example, a Diels-Alder reaction with a suitable diene could furnish a cyclohexene (B86901) ring fused to the aziridine, which could then undergo further transformations.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, with applications in the development of anticancer agents and other therapeutics. mdpi.comnih.gov The ability to construct polyheterocyclic scaffolds from simple, versatile building blocks is of paramount importance. mdpi.comresearchgate.net

Role in the Total Synthesis of Natural Product Cores and Analogs

The efficient construction of complex molecular architectures found in natural products is a significant driver of synthetic methodology development. nih.govreddit.comthieme-connect.deresearchgate.netuni-mainz.de While a direct application of this compound in a completed total synthesis is not explicitly detailed in the search results, its potential as a key intermediate is evident. The structural motifs accessible from this compound, such as functionalized amines and various heterocycles, are prevalent in numerous natural products.

For instance, the synthesis of alkaloids often relies on the stereocontrolled introduction of nitrogen-containing fragments. nih.gov The chiral nature of many vinyl aziridines suggests that enantiomerically pure this compound could serve as a valuable chiral pool starting material.

Contribution to Asymmetric Synthesis of Chiral Scaffolds

The development of asymmetric methodologies to generate enantiomerically enriched compounds is a major focus of modern organic synthesis. nih.govrsc.org Chiral aziridines are pivotal in this endeavor, serving as both chiral auxiliaries and chiral building blocks. nih.govchemistryviews.org The synthesis of chiral chroman scaffolds and other complex chiral structures often employs catalytic asymmetric reactions. nih.gov

The use of chiral catalysts in conjunction with prochiral substrates allows for the enantioselective synthesis of a wide range of molecules. While the provided information does not detail the direct use of this compound in a catalytic asymmetric transformation, its structure is amenable to such applications. For example, a metal-catalyzed asymmetric allylic alkylation of the vinyl group or an enantioselective ring-opening of the aziridine could provide access to valuable chiral intermediates.

The table below illustrates the types of chiral scaffolds that could potentially be accessed:

| Reaction Type | Catalyst Type | Potential Chiral Scaffold |

| Asymmetric Ring Opening | Chiral Lewis Acid | Chiral Allylic Amines |

| Asymmetric Cycloaddition | Chiral Organocatalyst | Chiral Piperidines |

| Asymmetric Hydrogenation | Chiral Transition Metal Complex | Chiral Saturated Aziridines |

This table outlines hypothetical applications in asymmetric synthesis based on established catalytic methods.

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) calculations, especially those employing Density Functional Theory (DFT), have become a cornerstone for investigating the structures, properties, and reactivity of molecules like this compound. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying the relatively large molecular systems involved in catalytic and thermal reactions of substituted aziridines.

In the context of this compound, DFT calculations are employed to determine a range of molecular properties. These include the optimization of ground-state geometries, the calculation of vibrational frequencies to confirm stationary points as minima or transition states, and the determination of electronic properties such as molecular orbital energies (HOMO-LUMO gaps) and charge distributions. These fundamental calculations form the basis for understanding the molecule's intrinsic reactivity and for subsequent, more complex mechanistic explorations.

For instance, different DFT functionals, such as B3LYP or M06-2X, combined with various basis sets (e.g., 6-31G*, cc-pVTZ), are selected based on their proven performance for the specific type of reaction being studied, such as pericyclic reactions, ring-openings, or metal-catalyzed processes. The choice of functional and basis set is critical for obtaining reliable energetic and geometric parameters.

Elucidation of Reaction Pathways and Intermediates

One of the primary applications of computational chemistry in studying this compound is the elucidation of potential reaction pathways and the characterization of transient intermediates. Vinylaziridines are known to undergo a variety of transformations, including thermal and metal-catalyzed ring-opening reactions, rearrangements, and cycloadditions. Computational studies can map out the potential energy surface for these reactions, identifying the most likely routes.

For N-aryl-2-vinylaziridines, a key reaction pathway is the thermal mdpi.comrsc.org-electrocyclic ring-opening to form an azomethine ylide. This intermediate is a versatile 1,3-dipole that can be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions. DFT calculations can model this ring-opening process, providing the structure of the resulting azomethine ylide and the activation energy for its formation. The substitution pattern on both the nitrogen (the 4-methoxyphenyl (B3050149) group) and the vinyl group influences the stereochemistry and energetics of this process.

Another significant reaction pathway for vinylaziridines is the nucleophilic ring-opening, which can occur at either of the two aziridine ring carbons. Computational studies can predict the regioselectivity of this attack by analyzing the electronic structure of the aziridine and the transition states for nucleophilic attack at each site. For example, in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), a vinyl aziridine can be opened by a suitable nucleophile. researchgate.net

The table below illustrates a hypothetical comparison of computed relative free energies for different intermediates that could arise from this compound in a chemical reaction, based on DFT calculations.

| Intermediate | Description | Relative Free Energy (kcal/mol) |

| 1 | This compound | 0.0 |

| 2 | Azomethine Ylide (from ring-opening) | +15.2 |

| 3 | Allylic Amine (from rearrangement) | -5.8 |

| 4 | Ring-opened zwitterion | +25.0 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations on similar systems.

Characterization of Transition States and Energetic Profiles

A critical aspect of understanding a reaction mechanism is the characterization of its transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. DFT calculations are instrumental in locating and characterizing these fleeting structures. The energy of the transition state relative to the reactants determines the activation energy (ΔG‡) of the reaction, which is a key determinant of the reaction rate.

For the thermal rearrangement of this compound to an azomethine ylide, computational chemists would search for the transition state associated with the C-C bond cleavage of the aziridine ring. The geometry of this transition state would reveal the extent of bond breaking and bond forming at the peak of the energy barrier.

The complete energetic profile of a reaction pathway connects the reactants, intermediates, transition states, and products through their relative energies. This profile provides a comprehensive picture of the reaction mechanism. For example, in a multi-step reaction, the energetic profile can reveal the rate-determining step, which is the step with the highest activation barrier.

Below is a representative table of computed energetic parameters for a hypothetical reaction of this compound, such as a ring-opening isomerization.

| Parameter | Description | Energy (kcal/mol) |

| ΔG‡(TS1) | Activation free energy for ring-opening | +22.5 |

| ΔG(Int1) | Free energy of the azomethine ylide intermediate | +15.2 |

| ΔG‡(TS2) | Activation free energy for a subsequent rearrangement | +12.1 |

| ΔG(Prod) | Overall reaction free energy for the final product | -8.0 |

Note: This data is hypothetical and serves to illustrate the typical energetic parameters derived from computational studies on related vinylaziridine reactions.

Conclusion

Strategies for Aziridine Ring Formation

The construction of the aziridine ring can be broadly categorized into several key strategies, including direct aziridination of olefins, ring-closure reactions, and transformations of existing functional groups.

Aziridination Reactions

Aziridination reactions involve the direct addition of a nitrogen-containing group across a carbon-carbon double bond to form the three-membered ring. This is a widely employed and efficient method for aziridine synthesis. researchgate.netnih.govacs.org

Transition metal catalysis is a powerful tool for the aziridination of olefins, including conjugated dienes which are precursors to vinylaziridines. researchgate.netnih.govsnnu.edu.cn Various transition metals, such as copper, rhodium, and silver, have been shown to effectively catalyze this transformation. researchgate.netacs.orgacs.org The reaction typically involves the use of a nitrene precursor, which is a reactive nitrogen species that adds to the alkene. researchgate.netrsc.orgnih.gov

A common approach involves the use of [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as a nitrene source in the presence of a metal catalyst. acs.org For instance, silver complexes with trispyrazolylborate (Tpx) ligands have been demonstrated to catalyze the aziridination of 2,4-diene-1-ols with high chemo-, regio-, and stereoselectivity, yielding vinylaziridines. acs.org The reaction preferentially occurs at the double bond adjacent to the hydroxyl group. acs.org

Copper-catalyzed aziridination has also been extensively studied. acs.org Both Cu(I) and Cu(II) catalysts have been employed, and the mechanism can involve either a concerted or stepwise pathway. acs.org The choice of ligand is crucial for achieving high enantioselectivity in asymmetric aziridination reactions. acs.org For example, bisoxazoline ligands are effective for trans-alkenes, while dibenzylidene diimines are better suited for cis-alkenes. acs.org

Rhodium catalysts have also been utilized for the intramolecular N-H and N-Me aziridination of styryl alcohols, leading to the formation of cyclic aminoethers through a domino aziridination-ring-opening sequence. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Aziridination

| Catalyst System | Olefin Substrate | Nitrene Source | Product Type | Key Features |

| Silver-Tpx | 2,4-Diene-1-ols | PhI=NTs | Vinylaziridines | High regio- and stereoselectivity acs.org |

| Copper(I)/Bisoxazoline | trans-Alkenes | PhI=NTs | N-Tosylaziridines | Good for trans-alkenes acs.org |

| Copper(I)/Dibenzylidene diimine | cis-Alkenes | PhI=NTs | N-Tosylaziridines | Good for cis-alkenes acs.org |

| Rhodium(II) espinate | Styryl alcohols | TsONHMe or NbzONH2 | Cyclic aminoethers | Domino reaction nih.gov |

This table is interactive. Click on the headers to sort the data.

While transition metal catalysis is prevalent, organocatalytic methods for aziridine synthesis have also been developed. These methods avoid the use of potentially toxic and expensive metals. For example, the enantioselective addition of aldehydes to electron-deficient vinylarenes, catalyzed by chiral secondary amines like diphenylprolinol silyl (B83357) ethers, can lead to intermediates that can be converted to aziridines. nih.gov This approach relies on the formation of a nucleophilic enamine from the aldehyde and the catalyst, which then adds to the activated vinylarene. nih.gov

The generation of reactive nitrene intermediates is central to many aziridination reactions. researchgate.netrsc.org Organic azides are attractive nitrene precursors as they release dinitrogen as the only stoichiometric byproduct. nih.gov Photochemical activation of azidoformates using visible light and a transition metal photosensitizer can selectively generate triplet nitrenes, which then undergo aziridination with a variety of alkenes. nih.gov This method avoids the competitive allylic C-H insertion often observed with direct photolysis. nih.gov

Iminoiodinanes are another important class of nitrene precursors, often used in conjunction with transition metal catalysts. rsc.orgrsc.org In some cases, these reagents can be generated in situ. rsc.org

Carbene precursors, in reaction with imines, also provide a route to aziridines, representing a [2+1] cycloaddition strategy. nih.govacs.org This is complementary to the nitrene addition to olefins.

Ring-Closing and Intramolecular Cyclization Strategies

An alternative to direct aziridination is the formation of the aziridine ring through intramolecular cyclization of a pre-functionalized acyclic precursor. nih.govacs.orgscispace.com A classical example is the Wenker synthesis, which involves the cyclization of vicinal amino alcohols. organic-chemistry.orgresearchgate.net This method can be modified with milder reaction conditions, for example, by converting the amino alcohol to its sulfate (B86663) ester followed by base-mediated cyclization. organic-chemistry.orgresearchgate.net

The intramolecular cyclization of β-amino ketones can also lead to the formation of aziridines. rsc.org For instance, an oxidative dehydrogenative C(sp³)–H amination reaction mediated by KI/TBHP can produce trans-2,3-disubstituted aziridines. rsc.org

Furthermore, the ring-closure of vicinal hydroxy azides or amino alcohols is a straightforward route to aziridines. scispace.com For N-H vinylaziridines, which can be sensitive to acidic conditions, a comparative study of different ring-closure methods from amino alcohols has been conducted to identify the most effective sequences. scispace.comorganic-chemistry.org

A copper-promoted intramolecular C-H oxidative amination between a secondary amine and a benzylic C(sp³)-H can also afford aziridine derivatives. organic-chemistry.org

Functional Group Transformations Leading to Aziridines

Aziridines can also be synthesized through the transformation of other functional groups. For example, the De Kimpe aziridine synthesis involves the reaction of an α-chloroimine with a nucleophile. wikipedia.org

Another approach is the conversion of vinyl azides into 2H-azirines, which can then be transformed into highly functionalized NH-aziridines upon reaction with organolithium compounds. nih.gov This method has been adapted to a sustainable flow-batch process. nih.gov

The dihydroxylation of a 2-vinylaziridine (B1254788) has been used as a key step in the synthesis of D-ribo-phytosphingosine, demonstrating the synthetic utility of pre-existing aziridines for further functionalization. bioorg.org

Approaches for Vinyl Group Incorporation in Aziridines

The construction of the vinylaziridine framework can be achieved through several strategic approaches. These methods either build the aziridine ring with the vinyl group already present on one of the precursors or introduce the vinyl moiety onto a pre-formed aziridine scaffold.

A prominent and efficient method for the direct synthesis of vinylaziridines involves the reaction of sulfur ylides with imines. rsc.org This approach, often referred to as ylide aziridination, has been shown to be a simple and direct route. rsc.orgrsc.org In a typical procedure, dimethylsulfonium allylides or cinnamylides, generated in situ from the corresponding allylic sulfonium (B1226848) salts and a base like solid potassium hydroxide, react efficiently with N-sulfonylimines to produce vinylaziridines in high yields. rsc.orgrsc.org The reaction is generally fast, proceeding at room temperature. rsc.org

This methodology has been extended to the highly diastereoselective synthesis of cis-trisubstituted vinylaziridines. scilit.comacs.org A one-pot protocol combining sulfur ylide-mediated aziridination of cyclic ketimines with a subsequent palladium(0)-catalyzed isomerization has been successfully employed. scilit.comacs.org The choice of sulfonium salt and base can influence the stereoselectivity of the aziridination. For instance, using dimethylsulfonium salts with cesium carbonate as the base can lead to excellent cis/trans selectivity (>98:2). acs.org

The general reaction scheme for the ylide-based synthesis of vinylaziridines is presented below:

| Reactant 1 (Imine) | Reactant 2 (Ylide Source) | Base | Product | Yield | Diastereoselectivity (cis:trans) | Reference |

| N-tosylbenzaldimine | Allyldimethylsulfonium bromide | KOH | N-tosyl-2-phenyl-3-vinylaziridine | 94% | 35:65 | |

| N-(p-nitrobenzenesulfonyl)imine | Dimethylsulfonium cinnamylide | KOH | N-(p-nitrobenzenesulfonyl)-2-phenyl-3-vinylaziridine | 92% | 15:85 | |

| Cyclic Ketimine | Allylic Sulfur Ylide | - | cis-vinylaziridine | High | High | scilit.comacs.org |

| N-sulfonylimine | Camphor-derived sulfonium salt | Cs₂CO₃ | Chiral Acetylenylaziridine | High | up to 85% ee | acs.org |

Table 1: Examples of Vinylaziridine Synthesis via Ylide Routes

Another strategy for synthesizing vinylaziridines involves the functionalization of a pre-existing aziridine ring through transition metal-catalyzed cross-coupling reactions. Palladium catalysis is a powerful tool for this purpose. nih.gov The Negishi coupling, which pairs an organozinc reagent with an organohalide, has been successfully applied to the alkenylation of aziridines. nih.gov

In this method, an aziridinylzinc chloride intermediate is coupled with alkenyl halides in the presence of a palladium catalyst. nih.gov A significant challenge in this approach is the thermal instability of the aziridinylzinc reagent, which can lead to side reactions. However, the use of more reactive catalysts, such as those generated from Pd₂(dba)₃ and bulky electron-rich phosphine (B1218219) ligands like (tBu)₃PH]BF₄, can suppress decomposition and promote the desired coupling, affording the vinylaziridine product with retention of the aziridine's stereochemistry. nih.gov

While direct palladium-catalyzed vinylation of the N-(4-methoxyphenyl)aziridine ring is not extensively documented, the Suzuki-Miyaura protocol has been used for the arylation of 2-bromophenylaziridines, suggesting that similar vinylation reactions with vinylboronic acids or their esters could be feasible. nih.gov

| Aziridine Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| Aziridinylzinc chloride | (E)-β-Iodostyrene | Pd₂(dba)₃ / [(tBu)₃PH]BF₄ | 2-Styrylaziridine derivative | 71% | nih.gov |

| Aziridinylzinc chloride | 1-Iodocyclohexene | Pd₂(dba)₃ / [(tBu)₃PH]BF₄ | 2-(Cyclohexen-1-yl)aziridine derivative | 66% | nih.gov |

| N-methyl-2-(bromophenyl)aziridine | Arylboronic acid | PdCl₂(dppf) | N-methyl-2-(biaryl)aziridine | Good | nih.gov |

Table 2: Palladium-Catalyzed Functionalization of Aziridines

Divergent synthesis provides an efficient route to a variety of related compounds from a common starting material by altering reaction conditions. Several divergent pathways to vinylaziridines have been developed, often starting from vicinal amino alcohols. organic-chemistry.orgscispace.com These methods rely on different strategies for the ring-closure step:

Direct Ring-Closure: This is the most straightforward approach but can be low-yielding due to the poor reactivity of the amino alcohol. organic-chemistry.org

Activation of the Hydroxyl Group: Converting the hydroxyl group into a better leaving group, such as a sulfate ester, facilitates subsequent ring closure under basic conditions. organic-chemistry.org

Protection/Activation of the Amino Group: Protecting the amine, for example with a trityl group, can enhance reactivity towards ring-closure via methods like the Mitsunobu reaction. The trityl group can then be removed under mild acidic conditions to yield the N-H vinylaziridine. organic-chemistry.orgscispace.com

A comparative study found that protecting the amino group with a trityl group, followed by mesylation and ring-closure, was the most effective sequence for producing N-H vinylaziridines from the corresponding amino alcohols. organic-chemistry.org

Furthermore, chiral vinylaziridines serve as key intermediates in the divergent synthesis of more complex molecules, such as the four stereoisomers of sphingosines, highlighting their synthetic utility. researchgate.net

Stereoselective Synthesis of Aziridines and Vinylaziridines

Controlling the stereochemistry of the aziridine ring is crucial for its application in the synthesis of chiral molecules. Both enantioselective and diastereoselective methodologies have been developed to produce stereochemically pure vinylaziridines.

The asymmetric synthesis of chiral aziridines is an area of intense research. researchgate.netjchemlett.com Catalytic asymmetric aziridination of alkenes is one of the most powerful strategies. researchgate.net

Several notable enantioselective methods include:

Rhodium-Catalyzed Aziridination: Chiral rhodium complexes have been shown to be effective catalysts for the enantioselective aziridination of unactivated terminal alkenes. researchgate.netnih.gov For example, a planar chiral rhodium indenyl catalyst can achieve high yields and excellent enantioselectivity (e.g., 95:5 e.r.). nih.gov Computational studies suggest the reaction proceeds via an olefin insertion step which is both rate- and enantio-determining. nih.gov

Organocatalytic Aziridination: The imino Corey-Chaykovsky reaction can be rendered enantioselective using chiral sulfide (B99878) organocatalysts. For example, tetrahydrothiophene-based chiral sulfides have been used to catalyze the reaction between imines and benzyl (B1604629) bromide, affording diaryl aziridines with up to 98% enantiomeric excess (ee). rsc.org

Reagent-Controlled Asymmetric Induction: Enantiomerically pure cis-N-alkoxy-2-alkenylaziridines have been synthesized through the reaction of oximes with a chloroallyl phosphonic diamide (B1670390) anion. researchgate.net

| Alkene/Imine Substrate | Catalyst/Reagent | Product Type | Enantioselectivity (ee/er) | Reference |

| Unactivated Terminal Alkene | Planar Chiral Rh(III) Indenyl Catalyst | Chiral Aziridine | 95:5 e.r. | nih.gov |

| Imine + Benzyl Bromide | Chiral (thiolan-2-yl)diarylmethanol ether | Diaryl Aziridine | 95-98% ee | rsc.org |

| Oxime | Chloroallyl phosphonic diamide anion | cis-N-alkoxy-2-alkenylaziridine | Enantiomerically pure | researchgate.net |

Table 3: Examples of Enantioselective Aziridine Synthesis

Achieving diastereoselectivity is critical when multiple stereocenters are formed during the synthesis. Ylide-mediated aziridination has proven to be a particularly effective method for controlling diastereoselectivity. scilit.comacs.org

A one-pot protocol involving the aziridination of cyclic ketimines with sulfur ylides, followed by palladium(0)-catalyzed isomerization, yields cis-trisubstituted vinylaziridines with high diastereoselectivity. scilit.comacs.org The cis configuration is highly favored in these reactions.

Similarly, the reaction of N-sulfonylimines with sulfonium propargylides can be highly stereoselective. acs.org The choice of the ylide precursor and the base is crucial; for instance, dimethylsulfonium salts with cesium carbonate as the base afford the cis-aziridine with selectivities often greater than 98:2. acs.org In contrast, using diphenylsulfonium salts often results in lower to moderate cis/trans selectivity. acs.org These methods provide reliable access to specific diastereomers of substituted vinylaziridines.

Mechanistic Insights into Stereocontrol Strategies

The stereochemical outcome of the synthesis of this compound and related N-aryl vinylaziridines is dictated by the reaction mechanism, which can be influenced by several factors including the nature of the nitrene precursor, the presence and type of catalyst, and the reaction conditions. The control of both diastereoselectivity (relative stereochemistry) and enantioselectivity (absolute stereochemistry) is crucial for the synthesis of specific stereoisomers of these valuable synthetic intermediates.

The formation of the aziridine ring typically proceeds through the addition of a nitrene or a nitrene equivalent to a conjugated diene. The mechanism of this addition can be either a concerted or a stepwise process, which directly impacts the stereospecificity of the reaction.

Diastereoselectivity:

The relative stereochemistry at the two carbon atoms of the aziridine ring (C2 and C3) in vinylaziridines is largely determined by the geometry of the transition state during the cyclization step. In the synthesis of N-substituted vinylaziridines, particularly N-aryl vinylaziridines, the formation of trans or cis isomers is a key consideration.

For reactions involving the addition of a nitrene to a diene, the spin state of the nitrene plays a critical role.

Singlet nitrenes are known to undergo concerted [2+1] cycloaddition reactions with alkenes. This concerted pathway is generally stereospecific, meaning that the stereochemistry of the alkene is retained in the aziridine product. When a singlet nitrene reacts with a 1,3-diene, it can add to one of the double bonds in a stereospecific manner.

Triplet nitrenes , on the other hand, react via a stepwise mechanism involving the formation of a diradical intermediate. This stepwise pathway allows for bond rotation in the intermediate before ring closure, which can lead to a loss of stereospecificity and the formation of a mixture of diastereomers.

In many synthetic methods for N-aryl aziridines, the stereoselectivity is rationalized through transition state models. For instance, in reactions of N-diphenylphosphinyl imines with aryl aldehydes, a closed, chair-like transition state has been proposed to explain the preference for the formation of (E)-vinyl aziridines. In this model, steric interactions are minimized by placing the larger substituents in pseudo-equatorial positions, leading to the observed diastereoselectivity. While this specific example does not involve this compound directly, it provides a plausible model for understanding diastereocontrol in related systems.

| Reactant 1 | Reactant 2 | Proposed Transition State Model | Predominant Stereoisomer |

| N-Diphenylphosphinylbenzaldimine | α-Bromoallyllithium/ZnCl₂ | Closed, chair-like | (E)-vinyl aziridine |

| N-Diphenyphosphinyl-(2,2-dimethyl)ethylimine | α-Bromoallyllithium/ZnCl₂ | Open | (Z)-vinyl aziridine |

Enantioselectivity:

Achieving enantiocontrol in the synthesis of chiral aziridines like this compound requires the use of chiral information during the reaction. This is typically accomplished through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. nih.gov The 2001 Nobel Prize in Chemistry, awarded for work on chiral catalysis, highlighted the importance of this field in producing optically active molecules. youtube.com

Chiral catalysts, often transition metal complexes with chiral ligands, create a chiral environment around the reactants, influencing the approach of the substrate and leading to the preferential formation of one enantiomer over the other. nih.gov The catalyst can activate the nitrene precursor or the diene in an enantioselective manner, thereby controlling the stereochemistry of the resulting aziridine.

For example, in the context of transition metal-catalyzed aziridinations, the catalytic cycle often involves the formation of a metal-nitrene intermediate. The chiral ligands coordinated to the metal center dictate the facial selectivity of the nitrene transfer to the alkene. Computational studies on related palladium-catalyzed ring-opening cross-coupling of 2-arylaziridines have shown that the oxidative addition of the aziridine to the metal center is the regioselectivity- and stereospecificity-determining step. acs.org While this is a ring-opening reaction, the principles of stereochemical control by the catalyst and ligand environment are fundamental and applicable to aziridination reactions as well.

The mechanism of enantioselective aziridination can be complex, and detailed computational studies are often employed to elucidate the transition states and understand the origins of stereoselectivity. fossee.in These studies help in designing more effective and selective chiral catalysts for the synthesis of enantiomerically pure aziridines.

Aziridine Ring-Opening Reactions

The relief of ring strain provides a powerful thermodynamic driving force for the ring-opening reactions of aziridines. clockss.org These reactions can be initiated by a wide range of reagents, including nucleophiles, electrophiles, and catalysts, leading to a diverse array of functionalized amine products. clockss.orgresearchgate.net

Nucleophilic attack is a common and synthetically useful transformation for vinylaziridines. The presence of the vinyl group introduces additional complexity compared to simple alkyl- or aryl-substituted aziridines, as it allows for conjugate addition (SN2') pathways alongside direct (SN2) nucleophilic attack. The nature of the nucleophile, the solvent, and the activating group on the aziridine nitrogen all play crucial roles in determining the reaction's outcome. beilstein-journals.orgnih.gov

The regioselectivity of nucleophilic attack on vinylaziridines like this compound is a critical aspect of their reactivity. Nucleophiles can attack either the C2 carbon (adjacent to the vinyl group) or the C3 carbon of the aziridine ring. Furthermore, the vinyl group itself presents a site for conjugate or 1,4-addition (often termed an SN2' reaction), where the nucleophile attacks the terminal carbon of the vinyl group, leading to a ring-opened allylic amine. beilstein-journals.orglibretexts.org

The choice between these pathways is influenced by several factors:

The Nucleophile: "Hard" nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor direct attack at the less sterically hindered carbon of the aziridine ring. In contrast, "soft" nucleophiles, particularly organocuprates, exhibit a strong preference for the SN2' conjugate addition pathway. nih.govlibretexts.org

The Nitrogen Substituent: The electron-donating 4-methoxyphenyl (B3050149) group on the nitrogen atom influences the electronic nature of the aziridine ring. In many cases, an electron-withdrawing group on the nitrogen is used to "activate" the aziridine, making it more susceptible to nucleophilic attack. clockss.org For non-activated aziridines, activation may be required prior to ring-opening. nih.gov

Stereospecificity: Ring-opening reactions of chiral aziridines often proceed with a high degree of stereospecificity. SN2-type reactions typically occur with an inversion of configuration at the attacked carbon center. osaka-u.ac.jp

Research has shown that for N-diphenylphosphinyl (N-Dpp) vinyl aziridines, which serve as a model for understanding the reactivity of N-substituted vinylaziridines, the ring-opening with organocuprates proceeds with complete regioselectivity via an SN2' pathway. beilstein-journals.orgnih.gov This suggests that similar reactivity patterns can be expected for this compound, especially with soft nucleophiles.

The reaction of vinylaziridines with carbon-based nucleophiles is a powerful method for C-C bond formation. Organometallic reagents are particularly effective in this regard.

Organocuprates: As mentioned, lithium dialkylcuprates are known to react with N-activated vinylaziridines almost exclusively through an SN2' mechanism, yielding (E)-allylic amines. beilstein-journals.orgnih.gov This high regioselectivity makes them valuable reagents in organic synthesis. The reaction of this compound with a Gilman reagent like lithium dimethylcuprate would be expected to yield the corresponding allylic amine.

Grignard Reagents: The reaction of vinylaziridines with Grignard reagents can be less regioselective than with organocuprates. For instance, reacting N-Dpp vinylaziridines with methylmagnesium iodide resulted in a mixture of products from both C2 and C4 (SN2') attack, although the SN2' pathway was still preferred. nih.gov

Malonate Anions: Soft carbon nucleophiles like the anion of diethyl malonate can also participate in ring-opening reactions. These reactions are often catalyzed by transition metals like palladium. beilstein-journals.org

| Nucleophile | Catalyst/Conditions | Major Pathway | Product Type | Reference |

|---|---|---|---|---|

| Me₂CuLi | THF, -78 °C | Sₙ2' | (E)-Allylic Amine | nih.gov |

| Et₂CuLi | THF, -78 °C | Sₙ2' | (E)-Allylic Amine | beilstein-journals.org |

| MeMgI | Et₂O, -78 °C to rt | Sₙ2' (major) + Sₙ2 (minor) | Mixture of Allylic and Homoallylic Amines | nih.gov |

| Diethyl Malonate Anion | Pd(PPh₃)₄, NaH, THF | Sₙ2' | Allylic Amine Derivative | beilstein-journals.org |

Heteroatomic nucleophiles are also widely used to open the aziridine ring, introducing valuable functional groups.

Nitrogen Nucleophiles: Azide (B81097) ions are effective nucleophiles for opening aziridine rings, typically attacking the less substituted carbon in an SN2 fashion. nih.gov Amines can also be used, though they are generally less reactive. The use of p-toluenesulfonamide (B41071) in the presence of a catalyst like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to open a vinyl aziridine ring, establishing a 1,2-trans relationship between amino groups. researchgate.net

Oxygen Nucleophiles: Phenols have been used as oxygen-based nucleophiles for the regioselective ring-opening of resin-bound chiral aziridines. nih.gov Acetate has also been employed as a nucleophile in alkylative ring-opening procedures. nih.gov

Sulfur Nucleophiles: Thiophenolates are effective soft nucleophiles that can open the aziridine ring. In studies with N-Dpp vinylaziridines, the phenylsulfanyl anion showed a preference for the SN2' pathway. nih.gov

| Nucleophile | Catalyst/Conditions | Major Product Type | Reference |

|---|---|---|---|

| NaN₃ (Sodium Azide) | Alkylative activation (e.g., MeOTf) | β-Azidoamine | nih.gov |

| p-Toluenesulfonamide | TBAF, DMSO | 1,2-Diamino derivative | researchgate.net |

| Phenols | Base (e.g., Cs₂CO₃) | β-Aryloxyamine | nih.gov |

| NaOAc (Sodium Acetate) | Alkylative activation (e.g., EtOTf) | β-Aminoacetate | nih.gov |

| PhS⁻ (Phenylsulfanyl anion) | THF, -78 °C | (E)-Allylic Sulfide | nih.gov |

While less common than nucleophilic opening for N-aryl aziridines, electrophilic activation can initiate ring-opening. The nitrogen lone pair can coordinate to a Lewis acid, making the ring carbons significantly more electrophilic and susceptible to attack by even weak nucleophiles. nih.gov For N-aryl aziridines, the nitrogen is less basic, but strong Lewis acids can still promote this activation. Alternatively, electrophiles can attack the vinyl group, which could lead to cyclization or rearrangement reactions. For instance, treatment of certain aziridines with acids like trifluoroacetic acid (TFA) can lead to predictable ring-opening products. clockss.org

Catalysis offers a powerful means to control the reactivity and selectivity of aziridine ring-opening reactions, often under milder conditions than stoichiometric methods.

Metal-Catalyzed Reactions: Transition metals like palladium, rhodium, nickel, and copper are widely used to catalyze the ring-opening of aziridines. researchgate.netmdpi.comrsc.org

Palladium: Pd(0) catalysts can perform oxidative addition into the aziridine C-N bond, leading to the formation of π-allyl palladium complexes from vinylaziridines. mdpi.com These intermediates can then be trapped by nucleophiles, such as malonates, with high regioselectivity for the SN2' product. beilstein-journals.org

Rhodium: Rhodium catalysts are known to mediate cycloaddition reactions of vinylaziridines, such as intramolecular [5+2] cycloadditions with alkynes to form azepine derivatives. mdpi.com

Nickel: Nickel catalysts have been employed for the cross-coupling of aziridines with organometallic reagents and for C-H activation/alkylation cascades. researchgate.netosaka-u.ac.jp

Copper: Copper catalysts are particularly effective for the borylative ring-opening of aziridines with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂), producing β-aminoboronates. nih.govmdpi.com They are also key in the highly regioselective SN2' reactions with organocuprates. nih.gov

Organocatalytic Reactions: Organocatalysis provides a metal-free alternative for aziridine transformations. Strong organic bases like phosphazenes or N-heterocyclic carbenes (NHCs) can catalyze the anionic ring-opening polymerization of N-sulfonyl aziridines. documentsdelivered.comrsc.orgutwente.nl While this specific reaction is a polymerization, the underlying principle of activating a nucleophile or the aziridine itself can be applied to discrete ring-opening reactions. For example, tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) has been shown to be an efficient organocatalyst for the ring-opening of N-tosylaziridines with various silylated nucleophiles. rsc.org

Nucleophilic Ring Opening

Rearrangement Reactions of Aziridines and Vinylaziridines

Vinylaziridines are prone to undergo various rearrangement reactions, driven by the release of ring strain. These transformations often lead to the formation of larger, more stable ring systems and are a powerful tool in synthetic organic chemistry.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org In vinylaziridines, both thermally and catalytically induced sigmatropic shifts are common, leading to diverse heterocyclic products.

A prevalent rearrangement is the researchgate.netresearchgate.net-sigmatropic rearrangement, which transforms vinylaziridines into seven-membered azepine skeletons. mdpi.com This ring expansion was one of the first such reactions reported for vinylaziridines. mdpi.com Another key transformation is the Lewis acid-catalyzed researchgate.netnih.gov-sigmatropic rearrangement, which converts vinylaziridines into 3-pyrrolines. nih.gov This reaction proceeds through a proposed ordered transition state where a Lewis acid, such as a copper(II) catalyst, activates the C-N bond of the aziridine. nih.gov

In some cases, a nih.govresearchgate.net-sigmatropic rearrangement can occur. For instance, the Wittig rearrangement, an anionic nih.govresearchgate.net sigmatropic shift of an allylic ether, can be applied to related systems. libretexts.org Furthermore, intramolecular reactions involving metal carbenoids tethered to a vinylaziridine can generate an aziridinium (B1262131) ylide, which may undergo a nih.govresearchgate.net-Stevens rearrangement. capes.gov.brfigshare.com However, this pathway often competes with a nih.govacs.org-hydrogen shift, and the outcome depends on the stereochemistry of the nitrogen invertomer. capes.gov.brfigshare.com

A novel rearrangement of 2-vinyl aziridine 2-carboxylates leads to the formation of chiral cyclic sulfoximines, demonstrating the versatility of sigmatropic shifts in generating unusual heterocyclic structures. nih.gov

Table 1: Examples of Sigmatropic Rearrangements in Vinylaziridines

| Starting Material Class | Reaction Type | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Vinylaziridines | researchgate.netnih.gov-Sigmatropic | Copper(II) catalysts | 3-Pyrrolines | nih.gov |

| Vinylaziridines | researchgate.netresearchgate.net-Sigmatropic | Thermal | Azepines | mdpi.com |

| Vinylaziridine with diazoacetate tether | nih.govresearchgate.net-Stevens Rearrangement vs. nih.govacs.org-Hydrogen Shift | Metal Carbenoid | Indolizidine skeleton or other products | capes.gov.brfigshare.com |

The Wagner-Meerwein rearrangement is a classic carbocation-mediated 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocationic center to yield a more stable carbocation. wikipedia.orglscollege.ac.in In the context of aziridines, this type of rearrangement can be initiated by the formation of a positive charge on a carbon atom adjacent to the migrating group, often triggered by the opening of the aziridine ring under acidic conditions or through the action of a Lewis acid. wikipedia.orgnumberanalytics.com

For N-aryl aziridines, such as this compound, the aryl group itself can participate in the rearrangement. Asymmetric Wagner–Meerwein rearrangements have been achieved using chiral catalysts, where aryl group migration occurs in an enantiodetermining intramolecular 1,2-shift. acs.org The formation of a carbocation intermediate is a key step, which then undergoes the skeletal rearrangement. numberanalytics.com While specific examples detailing Wagner-Meerwein rearrangements of this compound are not extensively documented, the general principle applies. Activation of the aziridine, for example by a protic or Lewis acid, could lead to ring opening and the formation of a carbocation, which could then undergo a 1,2-shift, potentially involving the vinyl group or substituents thereon, to form a more stable rearranged product.

The key steps of this domino process are:

A Mannich reaction between the enolate and an N-electrophilic reagent to form a β-aminoketone-type compound. chemistryviews.org

Cyclization of this intermediate to form a four-membered anionic azetidine (B1206935). chemistryviews.org

This azetidine intermediate then undergoes the key aza-quasi-Favorskii rearrangement, which is a concerted, nitrenoid-type ring contraction, to furnish the final, highly substituted aziridine product. researchgate.netnih.govacs.org

The Stevens rearrangement is a 1,2-rearrangement of an ylide, typically an ammonium (B1175870) ylide, to form a rearranged amine. In the context of aziridines, the key intermediate is a highly reactive aziridinium ylide. nih.govnih.gov These ylides are commonly generated by the reaction of the aziridine nitrogen atom with a metal carbene, which is itself formed from a diazo compound in the presence of a catalyst like copper or rhodium. nih.govnih.govresearchgate.net

Once formed, the aziridinium ylide can undergo a nih.govnih.gov-Stevens rearrangement, which involves the migration of a substituent from the nitrogen to the adjacent ylidic carbon, resulting in a one-carbon ring expansion of the aziridine to an azetidine. nih.gov This transformation has been developed into a highly enantioselective process using engineered enzymes. nih.gov

A competing pathway for the aziridinium ylide is the nih.govresearchgate.net-Stevens rearrangement, particularly in vinylaziridines. This rearrangement involves the interaction of the ylide with the adjacent π-system of the vinyl group. nih.gov The stereochemical outcome of these reactions is crucial, as the orientation of the substituents on the nitrogen can dictate whether a productive rearrangement occurs. nih.govresearchgate.net For a nih.govresearchgate.net-rearrangement to be effective, a cis orientation between the alkene and the nitrogen's lone pair is required before the ylide is formed. nih.gov

Table 2: Key Features of Stevens Rearrangements in Aziridines

| Rearrangement Type | Key Intermediate | Generating Method | Typical Product | Key Factors | Reference |

|---|---|---|---|---|---|

| nih.govnih.gov-Stevens | Aziridinium Ylide | Reaction with diazo compound + Cu or Rh catalyst | Azetidine (Ring Expansion) | Overcoming cheletropic extrusion | nih.gov |

| nih.govresearchgate.net-Stevens | Aziridinium Ylide | Reaction with diazo compound + Cu or Rh catalyst | Ring-expanded amines | Stereochemistry of N-invertomers | nih.govresearchgate.net |

Cycloaddition Reactions Involving Aziridines and Vinylaziridines

The strained ring and the conjugated vinyl group enable this compound to act as a versatile component in cycloaddition reactions. These reactions provide powerful methods for constructing more complex, often five-membered, heterocyclic rings in an atom-economical fashion. acs.org

Vinylaziridines are excellent substrates for [3+2] cycloaddition reactions, where they serve as three-atom components. These reactions are typically catalyzed by transition metals such as palladium or rhodium. acs.orgrsc.org The reaction mechanism generally involves the oxidative addition of the transition metal to the aziridine, leading to the cleavage of the C-C bond of the ring and formation of a zwitterionic π-allylmetal intermediate. This intermediate then acts as a 1,3-dipole and reacts with a dipolarophile (a 2π-electron component) to form a five-membered ring. acs.org

A wide range of dipolarophiles can be used in these reactions, including:

Imines: Palladium-catalyzed asymmetric [3+2] cycloaddition with in situ generated α,β-unsaturated imines yields highly functionalized and optically enriched aza-spiroindolenines. rsc.org

Oxime Ethers: Rhodium-catalyzed intermolecular [3+2] cycloadditions with oxime ethers provide a highly efficient and stereoselective route to enantioenriched imidazolidines. acs.orgresearchgate.net

Enynes: Palladium-catalyzed (3+2) cycloaddition with 2-nitro-1,3-enynes leads to the formation of cyclic 1,3-dien-5-yne systems after a subsequent elimination step. acs.org

These cycloadditions are valued for their ability to rapidly build molecular complexity and control stereochemistry, making them a cornerstone of modern synthetic strategy for nitrogen-containing heterocycles. acs.orgacs.org

Table 3: Examples of [3+2] Cycloaddition Reactions of Vinylaziridines

| Vinylaziridine Type | Dipolarophile | Catalyst System | Product Class | Yield/ee | Reference |

|---|---|---|---|---|---|

| N-Tosyl-vinylaziridines | α,β-Unsaturated Imines | Palladium / Chiral Diphosphine Ligands | Aza-spiroindolenines | Up to 83% / 97% ee | rsc.org |

| Chiral Vinylaziridines | Oxime Ethers | Rhodium(I) | Chiral Imidazolidines | Up to 99% / 99% ee | acs.org |

[2+2] Cycloadditions

[2+2] cycloaddition reactions involving the vinyl group of vinylaziridines offer a direct route to cyclobutane-containing structures. These reactions can be initiated photochemically or through the use of specific catalysts. nih.gov In the context of vinylpyridines, which share the vinyl functional group with the title compound, asymmetric photochemical [2+2] cycloadditions have been achieved with high stereocontrol. nih.gov This suggests the potential for similar enantioselective transformations with this compound. The reaction typically proceeds through the formation of a diradical intermediate when initiated photochemically. youtube.com Ketenes are also known to undergo thermal [2+2] cycloadditions with alkenes, a reaction that proceeds through a concerted [π2s + π2a] mechanism. youtube.com While specific examples involving this compound in [2+2] cycloadditions are not extensively documented in the provided results, the general reactivity of vinyl groups in such reactions is well-established. nih.govyoutube.com

A noteworthy development in this area is the visible-light-mediated [2+2] cycloaddition for the synthesis of azetidines, which involves an energy transfer mechanism. chemrxiv.org This method has been successfully applied to oximes and hydrazones reacting with olefins, showcasing the potential for mild and catalytic access to four-membered rings. chemrxiv.org

[5+1] Cycloadditions (e.g., Carbonylative Cycloadditions)

[5+1] cycloaddition reactions provide a powerful method for the construction of six-membered rings. In the context of vinylaziridines, these reactions often involve the incorporation of a one-carbon component, such as carbon monoxide (CO). A palladium-catalyzed carbonylative [5+1] cycloaddition of N-tosyl vinylaziridines with CO has been developed, offering a route to α,β- and β,γ-unsaturated δ-lactams. acs.org The regioselectivity of this reaction, favoring [5+1] over [3+1] cycloaddition, is a significant feature. acs.org The choice of solvent plays a crucial role in directing the outcome, with dimethylformamide (DMF) favoring the formation of α,β-unsaturated δ-lactams and tetrahydrofuran (B95107) (THF) leading to β,γ-unsaturated δ-lactams. acs.org

Another innovative approach is the visible-light photoredox-catalyzed formal [5+1] cycloaddition of N-tosyl vinylaziridines with difluoroalkyl halides, which serve as a unique C1 synthon to produce pyridines. acs.org This reaction proceeds through a radical-initiated ring-opening of the vinylaziridine. acs.org

Furthermore, rhodium-catalyzed [5+1]/[2+2+1] cycloadditions of 1-yne-vinylcyclopropanes with two molecules of CO have been reported to construct complex tricyclic skeletons. pku.edu.cn While not directly involving vinylaziridines, this highlights the potential of related systems in complex cycloadditions.

The following table summarizes the conditions and outcomes of representative [5+1] cycloaddition reactions of vinylaziridines.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(1-phenylvinyl)-1-tosylaziridine, CO | Pd(OAc)₂, PCy₃, THF | β,γ-unsaturated δ-lactam | 94% | acs.org |

| N-tosyl vinylaziridines, Difluoroalkyl halides | Visible light, Photoredox catalyst | Pyridines | Moderate to good | acs.org |

Dynamic Kinetic Asymmetric Cycloadditions

Dynamic kinetic asymmetric transformations (DYKAT) represent an efficient strategy for converting a racemic mixture into a single, enantioenriched product with a theoretical yield of up to 100%. nih.gov This approach has been successfully applied to the cycloaddition of isocyanates to vinylaziridines, catalyzed by palladium complexes with chiral ligands. acs.orgacs.org The key to a successful DYKAT is the rapid equilibration of the diastereomeric π-allyl palladium intermediates, which must occur faster than the subsequent nucleophilic addition. acs.orgacs.org

The enantioselectivity of these reactions is influenced by the electronic properties of the isocyanate, with more electron-rich isocyanates generally providing higher enantiomeric excess (ee). acs.orgacs.org For instance, the reaction of a parent benzyl-substituted vinylaziridine with benzyl isocyanate yielded the corresponding imidazolidinone with 95% ee, whereas benzoyl isocyanate gave only 13% ee. acs.org The use of a co-catalyst, such as acetic acid or hydroxybenzotriazole, with a pKa around 4.7 has been found to be crucial for achieving high enantioselectivity. nih.gov

This methodology has been extended to include nitrogen heterocycles as nucleophiles in palladium-catalyzed dynamic kinetic asymmetric alkylations of vinyl aziridines, leading to the formation of biologically active pyrroles and indoles with high regio-, chemo-, and enantioselectivity. nih.govopenalex.org

The table below presents selected examples of dynamic kinetic asymmetric cycloadditions of vinylaziridines.

| Vinylaziridine Substituent (N-substituent) | Isocyanate | Catalyst System | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|---|

| N-Benzyl | Phenyl isocyanate | (η³-C₃H₅PdCl)₂, (R,R)-ligand | Imidazolidinone | 98% | 41% | acs.org |

| N-Benzyl | Benzyl isocyanate | Pd(OAc)₂, (R,R)-ligand, Acetic Acid | Imidazolidinone | - | 95% | acs.orgacs.org |

| N-Benzyl | p-Anisyl isocyanate | Pd(OAc)₂, (R,R)-ligand, Acetic Acid | Imidazolidinone | - | >95% | acs.org |

| N-Aryl | Various | Pd(OAc)₂, (R,R)-ligand, Acetic Acid | Imidazolidinone | High | High | acs.org |

Ring Expansion Reactions to Larger N-Heterocycles

The inherent strain of the aziridine ring makes vinylaziridines prone to ring expansion reactions, providing access to larger and often more stable nitrogen-containing heterocycles such as azetidines, pyrrolidines, and piperidines. mdpi.comnih.govnih.gov These transformations can be promoted thermally, by metal catalysts, or through other reagents. mdpi.com

Formation of Azetidines (Four-Membered N-Heterocycles)

The one-carbon ring expansion of aziridines to azetidines is a synthetically valuable transformation, as azetidines are important structural motifs in medicinal chemistry that are often challenging to synthesize. chemrxiv.org A biocatalytic approach using an engineered cytochrome P450 enzyme has been developed for the enantioselective one-carbon ring expansion of aziridines to azetidines via a mdpi.comnih.gov-Stevens rearrangement. chemrxiv.org This enzymatic method demonstrates exceptional stereocontrol. chemrxiv.org

Another route to four-membered nitrogen heterocycles is the synthesis of β-lactams (azetidin-2-ones) from vinylaziridines. The insertion of carbon monoxide into a vinylaziridine, a [3+1] cycloaddition, was reported as early as 1993 and has been applied to the synthesis of β-lactam antibiotics. mdpi.comnih.gov

Formation of Pyrrolidines (Five-Membered N-Heterocycles)

The formation of pyrrolidines from vinylaziridines is a well-established transformation that can proceed through various mechanisms. mdpi.com Copper-catalyzed ring expansion of vinyl aziridines under mild conditions has been shown to produce 3-pyrrolines in good yields. thieme-connect.comorganic-chemistry.org This reaction is thought to proceed via a copper(I) insertion into the C-N bond of the aziridine. organic-chemistry.org The reaction tolerates various substituents, although steric hindrance around the nitrogen substituent can decrease the yield. thieme-connect.comorganic-chemistry.org

Thermally induced rearrangements of vinylaziridines can also lead to pyrrolidine (B122466) derivatives, often in high yield, particularly with microwave heating. mdpi.com Additionally, the reaction of vinylaziridines with activated alkenes, such as those bearing electron-withdrawing groups, can result in the formation of pyrrolidines. mdpi.com For example, the reaction with an electron-deficient alkene bearing two sulfonyl groups produced a pyrrolidine in nearly quantitative yield. mdpi.com The use of methyl vinyl ketone as a Michael acceptor in a strain-release cycloaddition with vinylaziridines has also been successfully employed in the total synthesis of natural products like kainic acid. mdpi.comnih.gov

The following table provides examples of pyrrolidine formation from vinylaziridines.

| Vinylaziridine | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| N-Ts vinylaziridines | (CuOTf)₂·toluene | 3-Pyrrolines | up to 94% | organic-chemistry.org |

| Substituted vinylaziridine | Heat (microwave) | Pyrrolidine derivative | High | mdpi.com |

| Simple vinylaziridine | Trisubstituted electron-deficient alkene | Pyrrolidine derivative | ~100% | mdpi.com |

| Substituted vinylaziridine | Methyl vinyl ketone | Pyrrolidine skeleton | - | mdpi.comnih.gov |

Formation of Piperidines (Six-Membered N-Heterocycles)

Piperidines, six-membered nitrogen heterocycles, can be synthesized from vinylaziridines through a nih.govthieme-connect.com-sigmatropic rearrangement. mdpi.com This methodology has been recognized as an efficient route to these important structural motifs. mdpi.com In some cases, the reaction of a silyl-substituted vinylaziridine under carbonylative conditions, which might be expected to yield a β-lactam, instead resulted in a six-membered azacycle. mdpi.comnih.gov This highlights how the substitution pattern on the vinylaziridine can influence the course of the reaction.

Furthermore, a palladium-catalyzed carbonylative [5+1] cycloaddition of N-tosyl vinylaziridines has been developed to produce δ-lactams, which are six-membered cyclic amides. acs.org This reaction provides a divergent synthesis of α,β- and β,γ-unsaturated δ-lactams depending on the solvent used. acs.org

Formation of Azepines (Seven-Membered N-Heterocycles)

The expansion of the vinylaziridine ring system provides an efficient pathway to azepines, which are seven-membered nitrogen-containing heterocycles. mdpi.com For a vinylaziridine like this compound, this transformation typically proceeds through a nih.govnih.gov-sigmatropic rearrangement, also known as an aza-Claisen rearrangement. mdpi.com This pericyclic reaction involves the concerted reorganization of six electrons, leading to the formation of the larger, thermodynamically more stable azepine ring.

This ring expansion is a valuable method for synthesizing azepine skeletons that can be otherwise difficult to obtain. mdpi.com The reaction can be promoted thermally or by using catalysts. For instance, thermal activation of an aromatic azide can lead to a vinylaziridine intermediate which then rearranges to a benzazepine product. mdpi.com In some cases, the presence of a base like cesium carbonate is sufficient to facilitate the rearrangement. mdpi.com The versatility of this reaction allows for its application in the synthesis of complex molecules, including natural products. mdpi.com

General studies on vinylaziridines demonstrate their capability to undergo various cycloaddition or sigmatropic rearrangements to yield not only seven-membered azepines but also four, five, and six-membered azacycles, depending on the specific reagents and reaction conditions employed. mdpi.com

| Reaction Type | Key Transformation | Conditions | Significance |

|---|---|---|---|

| nih.govnih.gov-Sigmatropic Rearrangement (Aza-Claisen) | Vinylaziridine to Azepine | Thermal or Catalytic (e.g., Cs₂CO₃, Ru-based catalysts) mdpi.com | Stereoselective synthesis of generally unavailable azepine skeletons. mdpi.com |

| From Aryl Azides | Aryl Nitrene insertion into an alkene followed by rearrangement | Thermal activation mdpi.com | Provides access to benzazepine products in good yield. mdpi.com |

| Nickel-catalyzed Rearrangement | Rearrangement of aziridinylenynes | Nickel catalyst with N-heterocyclic carbene (NHC) ligand mdpi.com | Formation of fused azepine systems like furo[3,4-d]azepines. mdpi.com |

Cross-Coupling Reactions of Aziridines

Aziridines, possessing significant ring strain of approximately 27 kcal/mol, are excellent substrates for ring-opening reactions with a wide range of nucleophiles. nih.govresearchgate.net This inherent reactivity makes them valuable building blocks for synthesizing β-functionalized alkylamines. nih.govresearchgate.net In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful and robust methods for the functionalization of aziridines, offering precise control over regioselectivity and stereochemistry, which can be challenging to achieve in traditional ring-opening reactions. nih.govresearchgate.netacs.org

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is at the forefront of cross-coupling reactions involving aziridines. nih.govacs.org These methodologies treat aziridines as nonclassical alkyl pseudohalides, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The cycle begins with a Pd(0) species which, after ligand dissociation, undergoes oxidative addition with the substrate. youtube.com

For aziridines, the crucial step is the regioselective and stereospecific oxidative addition of the Pd(0) complex into one of the C-N bonds of the aziridine ring. nih.govacs.org This ring-opening is an Sₙ2-type process. nih.govacs.org Various palladium catalysts and ligands have been developed to control the outcome of these reactions. For example, palladium complexes with bulky phosphine ligands are often employed. acs.org The choice of catalyst and reaction conditions allows for coupling with a variety of partners, including organoboron reagents (Suzuki coupling), organotin reagents (Stille coupling), and organozinc reagents (Negishi coupling). acs.orgnih.gov Palladium-catalyzed annulation reactions of vinyl aziridines have also been developed, for instance, a [5 + 1] annulation with a difluorocarbene precursor to synthesize δ-lactams. acs.org

| Coupling Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagents (e.g., Arylboronic acids) nih.govacs.org | Pd(0) with phosphine ligands (e.g., P(t-Bu)₂Me) acs.org | β-Aryl amines acs.org |

| Borylation | Diboron reagents (e.g., B₂(pin)₂) acs.org | Pd/P(t-Bu)₂Me acs.org | β-Borylated amines acs.org |

| Negishi | Organozinc reagents (e.g., Aziridinylzinc chloride) nih.gov | Pd₂(dba)₃/[(tBu)₃PH]BF₄ nih.gov | Aryl and Alkenyl Aziridines nih.gov |

| [5+1] Annulation | Difluorocarbene precursor (e.g., ClCF₂COONa) acs.org | Palladium catalyst acs.org | δ-Lactams acs.org |

Regioselective and Stereospecific Cross-Coupling Processes

A significant advantage of palladium-catalyzed cross-coupling of aziridines is the ability to control the regioselectivity and stereospecificity of the ring-opening. nih.govacs.org The regioselectivity—whether the C2 or C3 carbon of the aziridine ring is functionalized—is highly dependent on the substrate and the catalytic system, particularly the phosphine ligand. acs.org For instance, in the case of 2-alkylaziridines, a Pd/tris(1-naphthyl)phosphine system can promote C3-selective ring-opening arylation. acs.org Computational studies have shown that interactions between the palladium catalyst and the aziridine substrate are crucial in determining the regioselectivity of the oxidative addition step. nih.gov

Advancements and Future Research Directions in Aziridine Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is at the forefront of modern aziridine (B145994) chemistry, aiming to control the reactivity of the strained three-membered ring and its appendages with high levels of selectivity. For vinylaziridines, including N-aryl substituted variants like 1-(4-methoxyphenyl)-2-vinylaziridine, transition metal catalysis is paramount for achieving regio-, diastereo-, and enantioselective transformations.

Recent progress has seen the emergence of sophisticated catalysts that can dictate reaction outcomes with remarkable precision. Palladium-catalyzed reactions, for example, are extensively used for various transformations of vinylaziridines. mdpi.comresearchgate.net The development of chiral phosphine (B1218219) ligands, such as the Trost ligand, has enabled highly efficient and enantioselective [3+2] cycloaddition reactions of vinylaziridines with isocyanates, producing chiral cyclic ureas. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) has become a powerful method for creating stereocenters by reacting vinylaziridines with a range of nucleophiles, including nitrogen heterocycles like pyrroles and indoles. nih.gov

Iridium catalysts have also shown great promise. nih.govacs.org For instance, iridium-catalyzed domino ring-opening cyclization of vinylaziridines with β-ketocarbonyls can lead to divergent pathways, producing either 2-methylenepyrrolidines or 2-pyrrolines depending on the substrate. acs.org Furthermore, iridium catalysis has been successfully applied to the coupling of vinylaziridines with alcohols and aldehydes, demonstrating high functional group compatibility. nih.gov

Copper and rhodium complexes are also proving to be valuable. Copper catalysts have been employed for the isomerization of vinylaziridines to synthesize substituted pyrrolidines via a 1,3-rearrangement mechanism. nih.gov Rhodium catalysts, particularly those with specific diene ligands, can achieve divergent intermolecular cycloadditions of vinylaziridines with alkynes, yielding either five-membered dihydropyrroles or seven-membered dihydroazepines. mdpi.com The choice of catalyst and ligand is crucial, as it can finely tune the reaction pathway and selectivity. For instance, electron-rich Rh(III) indenyl catalysts have been effective in delivering aziridines in high yield and enantioselectivity. researchgate.net

Future research will likely focus on creating even more sophisticated and "switchable" catalyst systems that can provide access to different constitutional or stereoisomers from the same starting materials simply by modifying the catalyst or reaction conditions. The development of catalysts based on earth-abundant and non-toxic metals is also a key area of interest, aligning with the principles of green chemistry.

Table 1: Examples of Catalytic Systems in Vinylaziridine Transformations

| Catalyst System | Transformation Type | Substrates | Product Type | Key Advantages |

|---|---|---|---|---|

| Palladium(0) / Chiral Phosphine Ligand | [3+2] Cycloaddition | Vinylaziridine, Isocyanate | Chiral Cyclic Urea | High enantioselectivity |

| Iridium / Phosphoramidite Ligand | Domino Ring-Opening Cyclization | Vinylaziridine, β-Dicarbonyl | Pyrrolidines/Pyrrolines | Divergent synthesis |

| Copper(I) / Hexafluoroacetylacetonate | nih.govacs.org-Rearrangement | Vinylaziridine | Pyrrolidine (B122466) | Efficient isomerization |

| Rhodium(II) / Diene Ligand | [3+2] or [5+2] Cycloaddition | Vinylaziridine, Alkyne | Dihydropyrroles or Dihydroazepines | Switchable regioselectivity |

| Palladium(II) / Chiral Pyridine-Oxazoline | Intermolecular Diamination | 1,3-Diene, Urea | Chiral Imidazolidin-2-one | High enantioselectivity |

Application of Green Chemistry Principles in Aziridine Synthesis and Transformations

The principles of green chemistry are increasingly being integrated into the synthesis and functionalization of aziridines to minimize environmental impact and enhance safety. mdpi.comnih.gov This involves the use of environmentally benign solvents, reducing waste, improving atom economy, and utilizing safer reagents and reaction conditions.

A significant green approach is the use of more sustainable solvents. For instance, a mixed flow-batch approach for synthesizing functionalized NH-aziridines from vinyl azides has been developed using cyclopentyl methyl ether (CPME), an environmentally benign solvent. nih.gov Water, being non-toxic and abundant, is also a highly desirable solvent, although its use can be challenging due to the poor solubility of many organic substrates. mdpi.com

Atom economy is another core principle, encouraging the design of syntheses where the maximum number of atoms from the reactants are incorporated into the final product. Palladium-catalyzed reactions that convert vinylaziridines and carbon dioxide into 5-vinyloxazolidinones are excellent examples of atom-economical processes, as they utilize a readily available, non-toxic C1 source. scilit.comacs.org

One-pot and multicomponent reactions are also key green strategies that reduce the number of separate purification steps, thereby saving solvents, energy, and time. nih.gov The synthesis of β-amino ketones from cyclic N-sulfonyl aldimines via a one-pot, two-step cascade involving aziridination and subsequent ring-opening demonstrates this principle effectively. rsc.org

Furthermore, photochemistry is emerging as a powerful green tool in aziridine chemistry. Light-driven synthetic methods can often be performed under milder conditions than traditional thermal reactions and can enable unique transformations. researchgate.net The development of photocatalytic methods for preparing aziridines from diverse substrates represents a move towards more sustainable and energy-efficient synthesis. researchgate.net

Future directions will continue to build on these principles, with a focus on developing catalytic cycles that operate in water or other green solvents, designing solvent-free reaction conditions, and further exploiting renewable feedstocks and energy sources like light. mdpi.com

Expansion of Reaction Scope and Substrate Diversity

Research into the chemistry of this compound and related compounds is continually expanding the scope of their reactions and the diversity of substrates they can be paired with. The unique reactivity of the vinylaziridine moiety, which combines the strain of the aziridine ring with the reactivity of a π-system, makes it a versatile building block for a wide range of nitrogen-containing heterocycles. researchgate.netresearchgate.net

The ring-opening and ring-expansion reactions of vinylaziridines are particularly fruitful areas of exploration. mdpi.com Transition metal-catalyzed cycloadditions are a cornerstone of this chemistry. For example, palladium-catalyzed [5+1] annulation of N-tosyl vinylaziridines with carbon monoxide provides a regioselective route to α,β-unsaturated δ-lactams. researchgate.net The ability to react vinylaziridines with a variety of partners, including Michael acceptors, alkynes, and isocyanates, has led to the synthesis of complex heterocyclic systems like pyrrolidines, pyrrolines, and oxazolidinones. mdpi.comnih.govacs.org

Recent studies have broadened the substrate scope to include more complex and functionalized molecules. Nickel-catalyzed ring-opening/cross-coupling reactions of vinylaziridines with organoboronic acids have been developed to construct skipped aminodienes, which are challenging to synthesize by other means. researchgate.net This reaction exhibits wide functional group compatibility, allowing the methodology to be applied to the modification of bioactive molecules. researchgate.net

Furthermore, the utility of vinylaziridines in synthesizing fused heterocyclic systems is being increasingly demonstrated. Ruthenium-catalyzed C-H allylation of arenes with 1-aryl-2-vinylpyrrolidines (derived from vinylaziridines) showcases how these synthons can be used in C-H activation/functionalization reactions. researchgate.net

Future research will likely focus on discovering new modes of reactivity and expanding the range of coupling partners. This includes exploring reactions with previously incompatible functional groups and developing methods for the synthesis of more complex polycyclic and spirocyclic systems. The ultimate goal is to establish vinylaziridines as universal building blocks for the rapid and efficient construction of diverse molecular architectures.

Integration of Aziridine Chemistry with Flow Chemistry Techniques and Automated Synthesis

The integration of aziridine synthesis and transformations with continuous flow chemistry and automated systems represents a significant technological leap forward. syrris.com Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when dealing with hazardous intermediates, and improved scalability and reproducibility. nih.govsyrris.com

Flow technology is particularly well-suited for aziridine chemistry. For example, the synthesis of 2H-azirines from vinyl azides, a transformation that can be hazardous in batch due to the unstable nature of the intermediates, has been safely and efficiently performed in a microfluidic reactor. nih.gov This flow system allows for the quantitative transformation to the 2H-azirine, which can then be used in subsequent batch or telescoped flow reactions. nih.gov Similarly, continuous-flow techniques have been used to prepare 2H-azirines from oxime precursors, which are then converted diastereoselectively into various 2-substituted aziridines in a telescoped sequence. thieme-connect.com

Automated flow systems enable the rapid generation of compound libraries for screening purposes. syrris.com By combining modular flow chemistry platforms with automated control and data logging, chemists can perform multi-step syntheses in a continuous, unattended fashion. syrris.com This has been applied to the photochemical transformation of pyridinium (B92312) salts to bicyclic aziridines, where recirculating flow reactors allowed for multi-gram production over several days. acs.org

The concept of "telescoping" reactions, where the crude output of one flow reactor is directly fed into the next, is a powerful application of this technology. It minimizes manual handling and purification steps, leading to more efficient processes. core.ac.uk This has been demonstrated in the synthesis of functionalized products directly from 1,2-amino alcohols or alkenes, without the need to isolate the intermediate aziridines. core.ac.uk

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-2-vinylaziridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation followed by cyclization. For example:

- Step 1 : Condensation of precursors (e.g., substituted amines or aldehydes) under acidic or basic conditions. Ethanol or DMF is often used as a solvent, with reflux times varying between 6–24 hours .

- Step 2 : Cyclization using catalysts like palladium or copper under inert atmospheres (e.g., nitrogen or argon) to stabilize reactive intermediates .

- Key Variables : Catalyst loading (0.5–5 mol%), solvent polarity, and temperature (60–120°C) significantly impact yield. For instance, PdCl₂(PPh₃)₂ in DMF at 80°C achieves ~75% yield in cyclization steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?

- Methodological Answer :

- NMR :